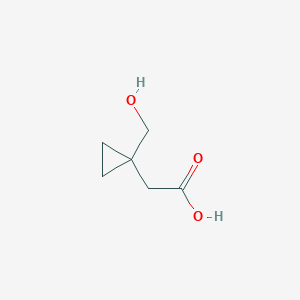

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

描述

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C₆H₁₀O₃ It features a cyclopropyl ring substituted with a hydroxymethyl group and an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid typically involves the reaction of cyclopropyl derivatives with appropriate reagents. One method involves the use of tribromoneoamyl alcohol and disodium ethylene diamine tetraacetate in ethanol, followed by the addition of zinc powder and ammonia . Another method includes the reaction of a compound shown in formula 4 with N,N’-dimethylthiourea and N-bromosuccinimide, followed by further reactions with thiourea and inorganic bases under nitrogen protection .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and safety. The process typically involves multi-step synthesis with careful control of reaction conditions, solvent extraction, and purification steps to achieve high product purity and yield .

化学反应分析

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or enzymatic conditions. Conversely, ester hydrolysis occurs under alkaline or acidic conditions:

In industrial synthesis, hydrolysis of magnesium acetate-cyclopropyl bromide intermediates under alkaline conditions (pH 8–10) yields the target compound with >99% purity .

Substitution Reactions

The hydroxymethyl (-CH₂OH) group participates in nucleophilic substitution after activation:

Key Examples

-

Cyanide Substitution :

-

Thioacetate Substitution :

Oxidation

The hydroxymethyl group oxidizes to a carboxylic acid using strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 2-(1-Carboxycyclopropyl)acetic acid | Cyclopropane ring stable |

| CrO₃ | H₂SO₄ catalyst | 2-(1-Carboxycyclopropyl)acetic acid | Requires temperature control |

Reduction

The carboxylic acid group can be reduced to a primary alcohol:

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, yielding cyclopropane derivatives:

Acid-Base Reactions

The carboxylic acid (pKa ~4.5) deprotonates in basic media, forming carboxylate salts:

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (Relative) | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Moderate | 85–90% | |

| Cyanide Substitution | NaCN/DMSO | Fast | 70–75% | |

| Oxidation (KMnO₄) | KMnO₄/H₂SO₄ | Slow | 60–65% |

Mechanistic Insights

科学研究应用

Chemical Properties and Structure

The compound features a cyclopropyl group with a hydroxymethyl substituent, making it structurally distinct among acetic acid derivatives. Its molecular formula is , and it has a molecular weight of 130.14 g/mol. The chemical structure can be represented as follows:

Drug Development

One of the primary applications of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is in the synthesis of pharmaceutical compounds . It serves as an important intermediate for various drug candidates targeting neurological pathways and other therapeutic areas.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, certain derivatives have shown significant inhibition of cell proliferation with IC50 values indicating promising activity:

| Compound | Structure | A549 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|---|

| cjoc42 | - | >100 | >100 |

| 21 | - | - | 39.1 ± 2.1 |

| 26 | - | - | 8–10-fold improvement |

- Antimicrobial Activity : Some studies suggest that derivatives may also possess antimicrobial properties, enhancing their applicability in treating infections .

The compound's unique structure allows it to interact with specific biological systems, potentially influencing various physiological processes.

- Enzyme Interaction Studies : Interaction studies have demonstrated that this compound can modulate enzymatic activity through mechanisms such as competitive inhibition. Notably, it has been shown to inhibit caspase activity by oxidizing critical cysteine residues, which may have implications for apoptosis regulation .

Mechanistic Investigations

Understanding the mechanism of action of this compound is crucial for its application in drug development.

- Reactivity : The compound can undergo typical carboxylic acid reactions, which are pivotal for modifying it for specific applications in drug synthesis . These reactions include esterification and amide formation, allowing for the creation of various derivatives with enhanced biological activity.

Case Studies

Several studies have investigated the biological activities and therapeutic potential of compounds related to this compound:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound's derivatives on A549 and MDA-MB-231 cell lines, revealing that specific structural modifications significantly enhance activity against these cancer cells .

- Synthesis Methodologies : Innovative synthesis methods have been developed to produce this compound efficiently, often involving techniques such as HPLC to ensure purity and content accuracy . For example, montelukast sodium was synthesized using this compound as a key intermediate .

作用机制

The mechanism of action of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropyl ring adds rigidity to the molecule, affecting its binding affinity and specificity .

相似化合物的比较

Similar Compounds

2-(1-(Mercaptomethyl)cyclopropyl)acetic acid: Similar in structure but contains a mercaptomethyl group instead of a hydroxymethyl group.

Cyclopropylacetic acid: Lacks the hydroxymethyl substitution, making it less versatile in chemical reactions.

Uniqueness

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. The hydroxymethyl group enhances its reactivity and potential for derivatization, while the cyclopropyl ring provides structural rigidity and stability.

生物活性

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid, also known by its CAS number 869066-83-1, is a unique compound characterized by its cyclopropyl structure and hydroxymethyl substituent. This compound is of particular interest in pharmaceutical research due to its potential biological activities and applications in drug synthesis. The following sections provide an overview of its biological activity, including interaction mechanisms, pharmacological profiles, and comparative analyses with similar compounds.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Structure :

Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), though comprehensive pharmacological profiles are still required to elucidate its full therapeutic potential. Its reactivity as a carboxylic acid allows it to participate in various biochemical reactions, making it a versatile compound for further exploration in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids similar in structure demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens, suggesting a potential for similar activity in our compound of interest .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other acetic acid derivatives. Below is a comparison table detailing the structural characteristics and unique features of selected compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxypropanoic acid | Hydroxyl group with propanoic backbone | Simple structure; lacks cyclopropyl moiety |

| 3-Hydroxybutanoic acid | Hydroxyl group with butanoic backbone | Larger chain length; different functional groups |

| (S)-3-Hydroxy-2-methylbutanoic acid | Hydroxyl and carboxylic functionalities | Contains additional methyl group; different stereochemistry |

The presence of the cyclopropyl ring and hydroxymethyl substituent in our compound likely influences its reactivity and biological activity differently than the compounds listed above.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from acetic acids, particularly those with cyclic structures. For example:

- Antibacterial Studies : Research has shown that certain hydroxymethyl derivatives exhibit potent antibacterial effects against strains like E. coli and Bacillus mycoides, with MIC values indicating strong inhibitory activity .

- Pharmacological Investigations : A study focused on the synthesis of hydroxamic acid derivatives highlighted their use as antibacterial agents, suggesting that modifications similar to those in this compound could enhance biological activity against specific bacterial infections .

属性

IUPAC Name |

2-[1-(hydroxymethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMNWDIMDCLADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625514 | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869066-83-1 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869066-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。